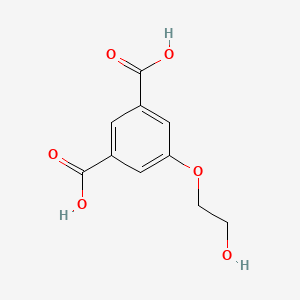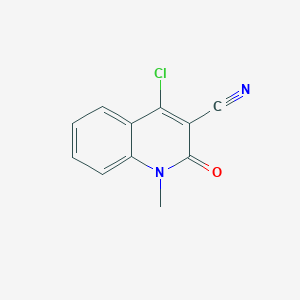
1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)-
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups and a hydroxyethoxy substituent on the benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- typically involves the esterification of isophthalic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials such as resins and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- involves its ability to form hydrogen bonds and coordinate with metal ions. The hydroxyethoxy group can participate in hydrogen bonding, while the carboxylic acid groups can chelate metal ions. These interactions are crucial in its applications in drug delivery and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
- 5-Hydroxy-1,3-benzenedicarboxylic acid
- 5-Nitro-1,3-benzenedicarboxylic acid
- 5-Methyl-1,3-benzenedicarboxylic acid
Uniqueness
1,3-Benzenedicarboxylic acid, 5-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and functionality compared to other benzenedicarboxylic acid derivatives. This makes it particularly valuable in applications requiring specific interactions such as hydrogen bonding and metal coordination .
Propriétés
IUPAC Name |
5-(2-hydroxyethoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-1-2-16-8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOZYQYVYQVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622553 | |
| Record name | 5-(2-Hydroxyethoxy)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152845-29-9 | |
| Record name | 5-(2-Hydroxyethoxy)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)
![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)





